Filic-3-en-25-al

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLIJDWARVQIHL-PVJFAIIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Filic-3-en-25-al" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filic-3-en-25-al is a naturally occurring triterpenoid aldehyde that has been isolated from plant sources. This document provides a technical overview of its chemical structure, and known properties based on available scientific literature. Due to the limited extent of published research on this specific compound, this guide also highlights areas where further investigation is required to fully characterize its physicochemical properties and biological activities.

Chemical Structure and Identification

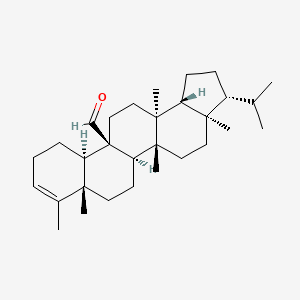

This compound is a tetracyclic triterpenoid characterized by a filicane skeleton with a double bond at the C3-C4 position and an aldehyde group at C25.

Chemical Structure:

Molecular Formula: C₃₀H₄₈O[1][2]

Molecular Weight: 424.70 g/mol [1]

CAS Registry Number: 147850-78-0[1]

Chemical Class: Triterpenoid[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

Note: Quantitative data such as melting point, boiling point, pKa, and logP are not currently available in the reviewed literature and would require experimental determination.

Source and Isolation

This compound has been identified as a natural product isolated from the whole plant of Adiantum lunulatum, a species of maidenhair fern.[2]

Experimental Protocol: General Isolation of Triterpenoids from Plant Material

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general workflow for the extraction and isolation of triterpenoids from plant sources is outlined below. This serves as a representative methodology that could be adapted for this specific compound.

Caption: General workflow for the isolation of triterpenoids from plant material.

Spectroscopic Data

Spectroscopic data is crucial for the unequivocal identification and structural elucidation of chemical compounds. While specific spectra for this compound are not publicly available, researchers can typically obtain such data from commercial suppliers upon request. Key analytical techniques for this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the aldehyde (C=O stretch) and alkene (C=C stretch).

Biological Activity and Signaling Pathways

There is currently a significant gap in the scientific literature regarding the biological activity and potential pharmacological effects of this compound. The broader class of triterpenoids is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. However, specific studies on this compound are needed to determine its bioactivity profile.

Logical Relationship for Investigating Biological Activity:

The following diagram illustrates a logical progression for the initial investigation of the biological properties of a novel natural product like this compound.

Caption: A logical workflow for the discovery and characterization of the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid with limited characterization in the public scientific domain. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, biological activities, and potential therapeutic applications is lacking. Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, solubility, and other key properties.

-

Detailed Spectroscopic Analysis: Publication of full NMR, MS, and IR data to serve as a reference for the scientific community.

-

Biological Screening: A broad-based screening of its activity in various disease models.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

Such studies are essential to unlock the potential of this compound as a lead compound in drug discovery and development.

References

The Biosynthesis of Filic-3-en-25-al: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filic-3-en-25-al is a fernane-type triterpenoid, a class of natural products with a diverse range of biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of triterpenoid biosynthesis. The guide details the enzymatic steps from the primary precursor, 2,3-oxidosqualene, to the final functionalized product. It includes hypothesized enzymatic players, such as a dedicated filicene synthase and cytochrome P450 monooxygenases, and outlines detailed experimental protocols for their identification and characterization. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and related fernane triterpenoids, with potential applications in synthetic biology and drug development.

Introduction to this compound and Fernane Triterpenoids

This compound is a pentacyclic triterpenoid belonging to the fernane family, characterized by a distinctive 6-6-6-6-5 fused ring system. This compound has been isolated from ferns, such as Adiantum lunulatum[1][2]. Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor squalene. The biosynthesis of triterpenoids involves two key stages: the cyclization of 2,3-oxidosqualene to form a variety of carbocyclic skeletons and subsequent functional group modifications, primarily oxidations, catalyzed by cytochrome P450 enzymes (CYPs)[3][4]. These modifications contribute to the vast chemical diversity and biological activities of triterpenoids[5].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of fernane-type triterpenoids. The pathway initiates from the cyclization of 2,3-oxidosqualene and proceeds through a series of enzymatic reactions to yield the final product.

Formation of the Fernane Skeleton

The biosynthesis is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which is formed from the oxidation of squalene. This is catalyzed by an oxidosqualene cyclase (OSC), specifically a putative filicene synthase . This enzyme facilitates a cascade of cyclizations and rearrangements to form the characteristic fernane carbocation. The reaction proceeds through a proposed series of cationic intermediates, culminating in the deprotonation to yield the stable filic-3-ene skeleton. While a specific filicene synthase has not yet been isolated and characterized from Adiantum lunulatum, the existence of such an enzyme is strongly inferred from the presence of filicane-derived triterpenoids in this plant.

Figure 1: Proposed enzymatic cyclization of 2,3-oxidosqualene to the Filic-3-ene skeleton.

Oxidation at C-25

Following the formation of the filic-3-ene backbone, a series of oxidative modifications are proposed to occur to yield this compound. This is hypothesized to be a two-step process catalyzed by one or more cytochrome P450 monooxygenases (CYPs), likely belonging to the CYP716 family, which are known to be involved in the oxidation of various positions on triterpenoid skeletons[6][7][8].

-

Hydroxylation: The first step is the hydroxylation of the C-25 methyl group of filic-3-ene to form filic-3-en-25-ol.

-

Oxidation to Aldehyde: The alcohol is then further oxidized to an aldehyde, yielding this compound.

Figure 2: Proposed two-step oxidation of Filic-3-ene to this compound at the C-25 position.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and precursor/product concentrations for the this compound biosynthetic pathway. However, general quantitative parameters for related triterpenoid biosynthetic enzymes can be used as a reference for experimental design.

Table 1: General Kinetic Parameters for Triterpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| β-Amyrin Synthase | 2,3-Oxidosqualene | 5 - 20 | 0.1 - 1.0 | Arabidopsis thaliana |

| Lupeol Synthase | 2,3-Oxidosqualene | 10 - 50 | 0.05 - 0.5 | Olea europaea |

| Cycloartenol Synthase | 2,3-Oxidosqualene | 2 - 15 | 0.5 - 2.0 | Glycine max |

Table 2: Typical Product Yields from Heterologous Expression of Triterpenoid Biosynthetic Genes

| Host Organism | Expressed Genes | Product | Titer (mg/L) |

| Saccharomyces cerevisiae | β-Amyrin Synthase | β-Amyrin | 10 - 100 |

| Nicotiana benthamiana | β-Amyrin Synthase, CYP716A12 | Oleanolic acid | 50 - 200 |

| Escherichia coli | Squalene Synthase, β-Amyrin Synthase | β-Amyrin | 5 - 50 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

References

- 1. researchgate.net [researchgate.net]

- 2. A new triterpenoid from the fern Adiantum lunulatum and evaluation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 8. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of Filic-3-en-25-al: A Technical Guide

The hypothetical structure of Filic-3-en-25-al is based on its nomenclature, suggesting a pentacyclic triterpenoid of the filicane class, featuring a double bond at the C-3 position and an aldehyde group at C-25.

Hypothetical Spectral Data

The following tables summarize the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~5.40 | br s | |

| H-25 | ~9.80 | s | |

| Methyls | ~0.80 - 1.20 | s, d | |

| Methylene/Methine | ~1.00 - 2.50 | m |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~121.0 |

| C-4 | ~142.0 |

| C-25 | ~205.0 |

| Quaternary C | ~35.0 - 50.0 |

| Methine CH | ~45.0 - 60.0 |

| Methylene CH₂ | ~18.0 - 40.0 |

| Methyl CH₃ | ~15.0 - 30.0 |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Predicted at m/z ≈ 438.35, corresponding to the molecular formula C₃₀H₄₆O.

-

Key Fragmentation Patterns: The mass spectrum of pentacyclic triterpenoids is often characterized by specific fragmentation patterns.[1] A retro-Diels-Alder cleavage of the C ring is a common fragmentation pathway for unsaturated pentacyclic triterpenoids.[1] The loss of the aldehyde group (CHO) or related fragments is also expected.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | ~2820 and ~2720 | Medium |

| C=O (aldehyde) | ~1725 - 1705 | Strong |

| C=C (alkene) | ~1650 | Medium |

| C-H (alkane) | ~2960 - 2850 | Strong |

Experimental Protocols

The acquisition of spectral data for a novel triterpenoid like this compound would follow established methodologies for natural product characterization.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, C₅D₅N). For MS analysis, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile. IR spectroscopy can be performed on the solid sample using a KBr pellet or as a thin film.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).[2] A standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used to determine the accurate mass and elemental composition of the molecular ion.[1] Tandem MS (MS/MS) experiments are conducted to induce fragmentation and elucidate the structure of the molecule.[1]

Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) to identify the functional groups present in the molecule.[2]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the hypothetical structure and fragmentation of this compound.

Caption: Workflow for the spectroscopic analysis of a novel natural product.

Caption: Hypothetical structure and key MS fragmentation of this compound.

References

This technical guide provides a comprehensive overview of Filic-3-en-25-al, a triterpenoid natural product, and its related analogs. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It covers the available information on the biological activities, experimental protocols for evaluation, and potential mechanisms of action based on current scientific literature.

Introduction to this compound

This compound is a tetracyclic triterpenoid belonging to the filicane class of natural products. It has been isolated from the maidenhair fern, Adiantum lunulatum, a plant with a history of use in traditional medicine.[1] The chemical structure of this compound is characterized by a filicane skeleton with a double bond at the C3-C4 position and an aldehyde group at C-25.

Chemical Profile:

-

IUPAC Name: (13R,14R,17S)-13,14,17-trimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)acetaldehyde

-

Molecular Formula: C30H48O

-

Molecular Weight: 424.70 g/mol

-

CAS Number: 147850-78-0

-

Class: Triterpenoid, Filicane type

While specific biological activity data for this compound is not extensively documented in publicly available literature, the bioactivities of structurally related triterpenoids isolated from the Adiantum genus, particularly those with a filicane skeleton, have been investigated. These studies suggest potential anti-inflammatory and antibacterial properties for this class of compounds.

Related Compounds and Analogs: Biological Activities

Research on triterpenoids from Adiantum species has revealed a range of biological activities. The data for key analogs with the filicane skeleton are summarized below.

Anti-inflammatory Activity

Several filicane-type triterpenoids isolated from Adiantum capillus-veneris have demonstrated significant anti-inflammatory effects in preclinical models. The carrageenan-induced paw edema model in rats is a standard assay to evaluate acute inflammation.

| Compound Name | Source Organism | Assay | Dose/Concentration | % Inhibition | Reference |

| 4-α-hydroxyfilican-3-one | Adiantum capillus-veneris | Carrageenan-induced rat paw edema | 10 mg/kg | 42.30% | [2][3] |

| 3-β,4-α-dihydroxyfilicane | Adiantum capillus-veneris | Carrageenan-induced rat paw edema | 10 mg/kg | - | [2] |

| Indomethacin (Control) | - | Carrageenan-induced rat paw edema | 5 mg/kg | 60.00% | [2][4] |

Antibacterial Activity

Triterpenoids isolated from Adiantum lunulatum have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a common measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Note: Specific MIC values for individual triterpenoids from the referenced study on Adiantum lunulatum were not provided in the abstract. The study confirmed antibacterial evaluation was conducted.[5][6]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and its analogs.

Isolation of Triterpenoids from Adiantum lunulatum

A general procedure for the extraction and isolation of triterpenoids from the whole plant of Adiantum lunulatum is as follows:

-

Plant Material Collection and Preparation: The whole plant material is collected, washed, and air-dried in the shade. The dried plant material is then coarsely powdered.[7]

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as ethanol or a petrol-ether mixture, at room temperature. The extraction is typically carried out for several days with intermittent shaking.[1][7]

-

Filtration and Concentration: The extract is filtered using Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

-

Fractionation and Chromatography: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[8]

-

Purification: Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography or other techniques like preparative TLC to yield pure triterpenoid compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][6]

Antibacterial Activity Assay: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

-

Preparation of Stock Solution: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of the plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: The wells containing the diluted compound are inoculated with the bacterial suspension. Positive (broth with inoculum) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is widely used to screen for acute anti-inflammatory activity.[3][4][5][11]

-

Animals: Male Wistar rats (150-200 g) are typically used. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.

-

Grouping and Administration of Test Compound: The rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the compound (e.g., this compound). The compounds are typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Inflammation and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition via Griess Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by activated macrophages.[12][13]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. A control group without LPS and a group with LPS only are included.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Assay:

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

-

Measurement and Calculation: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory activity of many triterpenoids is known to be mediated through the inhibition of pro-inflammatory signaling cascades. A plausible mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.

In this proposed pathway, Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB (p65/p50) dimer. The active NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Filicane triterpenoids, such as this compound, may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of IKK or the nuclear translocation of NF-κB, thereby reducing the expression of iNOS and the subsequent production of NO.

Conclusion

This compound is a member of the filicane class of triterpenoids with a potential for biological activity, inferred from the demonstrated anti-inflammatory and antibacterial properties of its structural analogs. While direct experimental data on this compound is currently limited, the information on related compounds provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of its biological effects. Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive biological screening, elucidation of its specific molecular targets, and exploration of its structure-activity relationships through the synthesis of novel analogs. Such studies will be crucial in determining the therapeutic potential of this natural product.

References

- 1. Triterpenes from Adiantum lunulactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. A new triterpenoid from the fern Adiantum lunulatum and evaluation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Filic-3-en-25-al

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Filic-3-en-25-al, a fernane-type triterpenoid. Due to the absence of a published total synthesis protocol, this document outlines a robust semi-synthetic approach starting from a readily available natural precursor, fern-9(11)-en-25-oic acid, which has been isolated from ferns of the Adiantum genus.

Introduction

This compound is a pentacyclic triterpenoid belonging to the fernane class. Triterpenoids are of significant interest to the scientific community due to their diverse and potent biological activities. Fernane-type triterpenoids, in particular, have demonstrated promising antifungal properties, making them attractive scaffolds for the development of new therapeutic agents.[1][2] The synthetic pathway detailed herein provides a practical method for researchers to obtain this compound for further investigation into its biological and pharmacological properties.

Data Presentation

Table 1: Summary of Key Chemical Intermediates and the Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |

| Fern-9(11)-en-25-oic acid | C₃₀H₄₈O₂ | 440.71 | ¹H NMR: Signals for olefinic proton, methyl groups, and a carboxylic acid proton. MS (ESI+): m/z 441.36 [M+H]⁺ |

| This compound | C₃₀H₄₈O | 424.70 | ¹H NMR: Characteristic aldehyde proton signal (δ 9.5-10.0 ppm), olefinic proton, and methyl group signals. MS (ESI+): m/z 425.37 [M+H]⁺ |

Experimental Protocols

Protocol 1: Isolation and Purification of Fern-9(11)-en-25-oic acid from Adiantum sp.

This protocol describes the extraction and purification of the starting material, fern-9(11)-en-25-oic acid, from the fronds of a suitable Adiantum species, such as Adiantum capillus-veneris.[3][4][5]

Materials and Reagents:

-

Dried and powdered fronds of Adiantum capillus-veneris

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Silica gel (for column chromatography, 60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Vanillin-sulfuric acid staining reagent

Procedure:

-

Extraction:

-

Macerate 1 kg of the dried, powdered fern fronds in 5 L of methanol at room temperature for 72 hours.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a 1:1 mixture of methanol and water and partition successively with n-hexane and then ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

Pre-adsorb the dried ethyl acetate fraction onto silica gel.

-

Pack a glass column with silica gel in n-hexane.

-

Load the pre-adsorbed sample onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by TLC, visualizing with vanillin-sulfuric acid stain.

-

Combine fractions containing the target compound, fern-9(11)-en-25-oic acid.

-

-

Purification:

-

Further purify the combined fractions by recrystallization from methanol to yield pure fern-9(11)-en-25-oic acid.

-

Confirm the structure and purity by NMR and MS analysis.

-

Protocol 2: Semi-synthesis of this compound

This protocol details the chemical conversion of the isolated fern-9(11)-en-25-oic acid to the target aldehyde, this compound. This involves a two-step process: partial reduction of the carboxylic acid and a potential double bond isomerization.

Step 2a: Partial Reduction of Fern-9(11)-en-25-oic acid to Fern-9(11)-en-25-al

This step focuses on the selective reduction of the carboxylic acid to an aldehyde, a transformation that can be challenging as over-reduction to the alcohol is common.[6][7][8][9] A well-established method is the conversion to an acyl chloride followed by a Rosenmund reduction.[10]

Materials and Reagents:

-

Fern-9(11)-en-25-oic acid (from Protocol 1)

-

Oxalyl chloride

-

Dry dichloromethane (DCM)

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst (Rosenmund catalyst)

-

Quinoline-sulfur poison

-

Hydrogen gas

-

Dry toluene

Procedure:

-

Formation of the Acyl Chloride:

-

Dissolve fern-9(11)-en-25-oic acid (1 mmol) in dry DCM (20 mL) under an inert atmosphere (argon or nitrogen).

-

Add oxalyl chloride (1.5 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

-

Rosenmund Reduction:

-

Immediately dissolve the crude acyl chloride in dry toluene (30 mL).

-

Add the Rosenmund catalyst (Pd/BaSO₄, 5% w/w) and a small amount of quinoline-sulfur poison.

-

Bubble hydrogen gas through the stirred suspension at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield fern-9(11)-en-25-al.

-

Step 2b: Isomerization of the Double Bond (Hypothetical Step)

If the isolated precursor contains the double bond at the Δ⁹⁽¹¹⁾ position and the target is the Δ³ isomer, a double bond isomerization step is necessary. This can often be achieved under acidic or basic conditions.[11]

Materials and Reagents:

-

Fern-9(11)-en-25-al

-

p-Toluenesulfonic acid (p-TsOH)

-

Dry benzene or toluene

Procedure:

-

Dissolve fern-9(11)-en-25-al (1 mmol) in dry benzene (20 mL).

-

Add a catalytic amount of p-TsOH (0.1 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography to obtain this compound.

Visualizations

Caption: Experimental workflow for the semi-synthesis of this compound.

Caption: Chemical pathway for the synthesis of this compound.

References

- 1. A review of the fernane-type triterpenoids as anti-fungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the fernane-type triterpenoids as anti-fungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fern constituents: triterpenoids from Adiantum capillus-veneris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Partial reductions of carboxylic acids and their derivatives to aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Base-catalysed double-bond isomerizations of cannabinoids: structural and stereochemical aspects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for the Purification of Filic-3-en-25-al

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Filic-3-en-25-al is a triterpenoid compound that has been isolated from the whole plant of Adiantum lunulatum, a species of fern.[1] Triterpenoids are a large and structurally diverse class of natural products, many of which exhibit important pharmacological activities. The purification of specific triterpenoids from complex plant extracts is a critical step in drug discovery and development, enabling detailed structural elucidation and biological evaluation. These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of this compound, based on established methodologies for triterpenoid purification from plant sources.

Data Presentation

Effective purification of this compound from a crude plant extract involves a multi-step process. The following tables summarize representative quantitative data for each major stage of a typical purification workflow. These values are based on common yields and purities achieved for similar triterpenoids from plant material and should be considered as a general guideline.

Table 1: Extraction of Total Triterpenoids from Adiantum lunulatum

| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (% w/w) |

| Maceration | Ethanol | 25 | 72 | 8-12 |

| Soxhlet Extraction | n-Hexane | 68 | 8 | 5-8 |

| Ultrasound-Assisted Extraction (UAE) | Acetone | 40 | 1 | 10-15 |

| Microwave-Assisted Extraction (MAE) | Ethanol:Water (80:20) | 80 | 0.5 | 12-18 |

Table 2: Preliminary Fractionation of Crude Extract by Liquid-Liquid Partitioning

| Solvent System | Target Fraction | Yield from Crude Extract (%) | Triterpenoid Enrichment (Fold) |

| n-Hexane/90% Methanol | n-Hexane | 20-30 | 2-3 |

| Chloroform/Water | Chloroform | 30-40 | 3-5 |

| Ethyl Acetate/Water | Ethyl Acetate | 15-25 | 2-4 |

Table 3: Column Chromatography Purification of Enriched Fraction

| Stationary Phase | Mobile Phase Gradient | Fraction No. | Purity of this compound (%) | Recovery Yield (%) |

| Silica Gel 60 (230-400 mesh) | n-Hexane:Ethyl Acetate (98:2 to 80:20) | 15-20 | ~70 | ~80 |

| C18 Reversed-Phase Silica | Methanol:Water (80:20 to 100:0) | 25-30 | ~85 | ~75 |

| Macroporous Resin (e.g., HP-20) | Ethanol:Water (50:50 to 95:5) | 10-15 | ~80 | ~85 |

Table 4: Final Purification by High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Purity of this compound (%) |

| Semi-preparative C18 (10 x 250 mm, 5 µm) | Acetonitrile:Water (90:10) | 4.0 | 210 | >98 |

| Normal Phase Silica (10 x 250 mm, 5 µm) | n-Hexane:Isopropanol (95:5) | 3.5 | 210 | >98 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the extraction, fractionation, and purification of this compound.

Protocol 1: Extraction of Total Triterpenoids

This protocol describes a standard Soxhlet extraction method, which is effective for the exhaustive extraction of triterpenoids from dried plant material.

Materials:

-

Dried and powdered Adiantum lunulatum whole plant material

-

n-Hexane (analytical grade)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Round bottom flasks

Procedure:

-

Weigh approximately 100 g of dried, powdered Adiantum lunulatum plant material.

-

Place the powdered material into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 500 mL round bottom flask containing 300 mL of n-hexane and a condenser.

-

Heat the flask using a heating mantle to initiate solvent boiling and reflux.

-

Continue the extraction for 8 hours, ensuring a consistent cycle of solvent reflux.

-

After extraction, allow the apparatus to cool to room temperature.

-

Dismantle the apparatus and carefully remove the round bottom flask containing the extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.

-

The resulting residue is the crude n-hexane extract containing this compound.

Protocol 2: Fractionation by Column Chromatography

This protocol details the separation of the crude extract using silica gel column chromatography to enrich the fraction containing this compound.

Materials:

-

Crude n-hexane extract

-

Silica Gel 60 (230-400 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing tank

-

Vanillin-sulfuric acid staining reagent

Procedure:

-

Prepare a slurry of 100 g of silica gel in n-hexane.

-

Pack the slurry into a glass chromatography column (e.g., 40 cm length x 4 cm diameter) to create a uniform stationary phase bed.

-

Dissolve 5 g of the crude n-hexane extract in a minimal amount of chloroform and adsorb it onto 10 g of silica gel.

-

Allow the solvent to evaporate completely to obtain a dry powder.

-

Carefully load the powdered sample onto the top of the packed silica gel column.

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).

-

Collect fractions of 20 mL each using a fraction collector.

-

Monitor the separation by spotting collected fractions onto TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

-

Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

-

Pool the fractions containing the compound of interest based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain the enriched fraction containing this compound.

Protocol 3: Final Purification by Semi-Preparative HPLC

This protocol describes the final purification step to obtain high-purity this compound using semi-preparative reversed-phase HPLC.

Materials:

-

Enriched fraction from column chromatography

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Semi-preparative HPLC system with a UV detector

-

Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve the enriched fraction in a minimal amount of acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Set up the HPLC system with the semi-preparative C18 column.

-

Equilibrate the column with the mobile phase (e.g., acetonitrile:water 90:10) at a flow rate of 4.0 mL/min.

-

Inject the filtered sample onto the column.

-

Monitor the elution profile at 210 nm.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the collected fraction by analytical HPLC.

-

Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

Caption: Logic diagram for TLC monitoring during column chromatography.

References

Application Notes & Protocols for the Quantification of Filic-3-en-25-al

Introduction

Filic-3-en-25-al is a pentacyclic triterpenoid aldehyde that has garnered interest within the scientific community for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, herbal formulations, and biological samples, is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Given the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally similar pentacyclic triterpenoids.[1][2][3] These methods should serve as a robust starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of triterpenoids.[1][4] Depending on the required sensitivity and selectivity, different detectors such as Photodiode Array (PDA) and Mass Spectrometry (MS) can be employed.

HPLC with Photodiode Array (PDA) Detection

This method is suitable for the routine quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex. Triterpenoids often lack strong chromophores, necessitating detection at low UV wavelengths, typically between 205-210 nm.[4]

1.1.1. Sample Preparation Protocol

A robust sample preparation is critical for accurate quantification. The following is a general protocol for the extraction of this compound from a plant matrix.

-

Grinding: Mill the dried plant material to a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered material.

-

Add 20 mL of methanol or a methanol/ethanol (1:1, v/v) mixture.[5]

-

Perform extraction using ultrasonication for 30 minutes at 40°C, followed by maceration with stirring for 24 hours at room temperature.

-

Alternatively, pressurized liquid extraction (PLE) can be used for more efficient extraction.[6]

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter into a clean collection vial.

-

Concentration: Evaporate the solvent under reduced pressure at a temperature not exceeding 45°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC analysis.

1.1.2. HPLC-PDA Protocol

Caption: HPLC-PDA Experimental Workflow.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol:Water with 0.1% Acetic Acid (92:8, v/v)[5] or a gradient elution may be required for complex samples. |

| Flow Rate | 0.8 - 1.0 mL/min[5] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| PDA Wavelength | 210 nm[5] |

| Run Time | 20 - 30 minutes |

1.1.3. Quantitative Data Summary (Hypothetical)

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 15.2 | 150000 | 10 |

| Standard 2 | 15.2 | 305000 | 20 |

| Standard 3 | 15.2 | 610000 | 40 |

| Sample A | 15.3 | 250000 | 16.7 |

| Sample B | 15.2 | 450000 | 29.5 |

HPLC with Mass Spectrometry (LC-MS/MS) Detection

For higher sensitivity and selectivity, especially in complex matrices or for low-level quantification, LC-MS/MS is the method of choice.[3][7] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of less polar compounds like triterpenoids.[3][8]

1.2.1. Sample Preparation Protocol

The sample preparation protocol is similar to that for HPLC-PDA. However, a solid-phase extraction (SPE) clean-up step may be beneficial to reduce matrix effects.

-

Follow steps 1-4 from the HPLC-PDA sample preparation protocol.

-

SPE Clean-up (Optional):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash with a low percentage of organic solvent to remove polar interferences.

-

Elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute in the initial mobile phase.

-

1.2.2. LC-MS/MS Protocol

Caption: LC-MS/MS Experimental Workflow.

| Parameter | Recommended Condition |

| LC System | UHPLC system (e.g., Thermo Vanquish)[7] |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution recommended. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex TripleQuad 3500)[9] |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

| MRM Transitions | To be determined by infusing a standard of this compound. A hypothetical transition could be based on the molecular weight (424.7 g/mol ). For example, Q1: 425.4 -> Q3: [product ion 1], [product ion 2]. |

1.2.3. Quantitative Data Summary (Hypothetical)

| Sample ID | Retention Time (min) | MRM Transition | Peak Area | Concentration (ng/mL) |

| Standard 1 | 8.5 | 425.4 -> 191.2 | 5000 | 1 |

| Standard 2 | 8.5 | 425.4 -> 191.2 | 10200 | 2 |

| Standard 3 | 8.5 | 425.4 -> 191.2 | 25500 | 5 |

| Sample A | 8.6 | 425.4 -> 191.2 | 8500 | 1.67 |

| Sample B | 8.5 | 425.4 -> 191.2 | 18000 | 3.53 |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids, a derivatization step is typically required to increase their volatility.[10]

Sample Preparation and Derivatization Protocol

-

Perform the extraction as described in the HPLC-PDA sample preparation protocol (steps 1-4).

-

Derivatization:

-

Transfer a known amount of the dried extract to a reaction vial.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 1 hour.

-

Cool the vial to room temperature before GC-MS analysis.

-

GC-MS Protocol

Caption: GC-MS Experimental Workflow.

| Parameter | Recommended Condition |

| GC System | Agilent 7890B GC or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. |

| MS System | Agilent 5977A MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Acquisition Mode | Scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the silylated derivative of this compound would need to be determined. |

Quantitative Data Summary (Hypothetical)

| Sample ID | Retention Time (min) | Quant Ion (m/z) | Peak Area | Concentration (µg/g) |

| Standard 1 | 22.1 | 496.4 | 250000 | 5 |

| Standard 2 | 22.1 | 496.4 | 510000 | 10 |

| Standard 3 | 22.1 | 496.4 | 1050000 | 20 |

| Sample A | 22.2 | 496.4 | 420000 | 8.2 |

| Sample B | 22.1 | 496.4 | 780000 | 15.3 |

The analytical methods outlined in these application notes provide a comprehensive starting point for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen is fully validated in your laboratory to ensure accurate and reliable results. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

- 1. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of hydroxy pentacyclic triterpene acids in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near-Infrared Spectroscopic Determination of Pentacyclic Triterpenoid Concentrations in Additives for Animal Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Assay Development of Filic-3-en-25-al

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filic-3-en-25-al is a novel natural product with potential therapeutic applications. The initial stages of drug discovery and development for a new chemical entity like this compound necessitate a robust in vitro screening strategy to elucidate its biological activity, mechanism of action, and potential toxicity.[1][2] This document provides a comprehensive guide to the development of in vitro assays for the preliminary assessment of this compound. The protocols outlined herein are designed to be adaptable and serve as a foundational framework for further investigation.

The development of in vitro assays is a critical first step in the evaluation of natural products, offering a time- and cost-efficient method for obtaining scientific data on their potential efficacy and safety.[3] These assays provide rapid and detailed insights into the mechanisms of action and help in identifying promising candidates for further development.[3]

Tier 1: Preliminary Screening

The initial tier of screening aims to determine the general biological activity and cytotoxicity of this compound. This approach helps to identify a suitable concentration range for subsequent, more specific assays and flags potential toxicity early in the drug discovery process.[2]

Experimental Workflow for Preliminary Screening

References

Application Notes and Protocols for Filicane-Type Triterpenoid Treatment in Cell Culture

Disclaimer: As of November 2025, specific experimental data for "Filic-3-en-25-al" is not available in the public scientific literature. The following application notes and protocols are based on the biological activities of extracts from Adiantum species, which are known to contain a variety of filicane-type triterpenoids. The provided methodologies and data should be considered as a representative guideline for investigating the effects of similar compounds. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental setup.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer properties. Filicane-type triterpenoids, found in ferns of the Adiantum genus, have demonstrated cytotoxic effects against various cancer cell lines. These compounds are being investigated for their potential to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival. This document provides a summary of the reported cytotoxic activities of Adiantum extracts and detailed protocols for treating cell cultures with filicane-type triterpenoids.

Data Presentation

Extracts from Adiantum capillus-veneris have been shown to reduce the viability of several human cancer cell lines. The cytotoxic effects are concentration-dependent, and the half-maximal inhibitory concentrations (IC50) vary depending on the cancer cell line and the extraction solvent used.

| Extract Fraction | Cell Line | IC50 (µg/mL) | Reference |

| Hexane | MDA-MB-231 (Breast Cancer) | 23.25 | [1] |

| Chloroform | MDA-MB-231 (Breast Cancer) | 24.59 | [1] |

| Ethyl Acetate | MDA-MB-231 (Breast Cancer) | 30.22 | [1] |

| n-Butanol | MDA-MB-231 (Breast Cancer) | 42.19 | [1] |

| Water | MDA-MB-231 (Breast Cancer) | 33.26 | [1] |

| Hexane | HCT-116 (Colon Cancer) | 21.72 | [2] |

| Hexane | A549 (Lung Cancer) | 22.67 | [2] |

| Hexane | MCF-7 (Breast Cancer) | 26.25 | [2] |

| Chloroform | MIA PaCa-2 (Pancreatic Cancer) | 14.72 | [2] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for maintaining cancer cell lines and treating them with a filicane-type triterpenoid.

Materials:

-

Human cancer cell line of interest (e.g., MDA-MB-231, HCT-116, A549, MCF-7, MIA PaCa-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Filicane-type triterpenoid (or a relevant extract)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other necessary sterile labware

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Line Maintenance: Culture the cancer cells in complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain exponential growth.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the filicane-type triterpenoid in sterile DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C.

-

Cell Seeding: The day before treatment, harvest the cells using trypsin-EDTA, count them using a hemocytometer or an automated cell counter, and seed them into appropriate cell culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow the cells to attach and recover overnight.

-

Treatment Preparation: On the day of treatment, prepare serial dilutions of the filicane-type triterpenoid from the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the triterpenoid. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated as described in Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

-

Cells treated as described in Protocol 1 in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, collect both the floating and attached cells. Wash the attached cells with PBS and detach them with trypsin-EDTA. Combine all cells from each well.

-

Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Caption: Experimental workflow for cell culture treatment and subsequent analysis.

Caption: Hypothesized signaling pathway of filicane triterpenoids.

References

Application Notes: "Filic-3-en-25-al" as a Covalent Inhibitor of the NF-κB Pathway

Disclaimer: Information regarding "Filic-3-en-25-al" as a molecular probe is not available in the public domain. The following application notes and protocols are a hypothetical example based on the chemical nature of triterpenoid aldehydes and their potential biological activities. This document is intended to serve as a template and guide for researchers.

Introduction

"this compound" is a hypothetical triterpenoid aldehyde belonging to the filicane family of natural products. This document describes its theoretical application as a molecular probe for investigating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The aldehyde functional group is proposed to act as a reactive "warhead," forming a covalent bond with nucleophilic residues (e.g., cysteine) in target proteins, thereby enabling its use as a potent and specific inhibitor.

Background

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.[1][3] The pathway is typically held in an inactive state by inhibitor of κB (IκB) proteins.[1] Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[3][4][5] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and activate gene transcription.[1]

We hypothesize that "this compound" specifically targets and covalently modifies a key cysteine residue within the activation loop of the IKKβ subunit of the IKK complex. This irreversible inhibition prevents the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent downstream signaling.

Features

-

Class: Triterpenoid Aldehyde

-

Proposed Mechanism: Covalent, irreversible inhibitor of IKKβ.

-

Applications:

-

Studying the role of IKKβ in NF-κB signaling in cell-based models.

-

Investigating the downstream consequences of NF-κB pathway inhibition.

-

Serving as a lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics.

-

-

Purity: >98% (as determined by HPLC)

-

Formulation: Provided as a lyophilized powder.

-

Storage: Store at -20°C, protected from light and moisture.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro characteristics of "this compound" in relevant cell-based assays.

| Parameter | Cell Line | Value | Assay Method |

| IKKβ Inhibition (IC₅₀) | HEK293T | 50 nM | In vitro Kinase Assay |

| NF-κB Reporter Inhibition (IC₅₀) | HeLa-luc | 200 nM | Luciferase Reporter Assay |

| Cytotoxicity (CC₅₀) | A549 | > 25 µM | MTT Assay (72h) |

| Recommended Working Concentration | - | 0.1 - 1.0 µM | Cell-based Assays |

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the NF-κB pathway by "this compound".

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol measures the transcriptional activity of NF-κB in response to TNF-α stimulation and inhibition by "this compound".

Materials:

-

HeLa cells stably expressing an NF-κB-luciferase reporter construct (HeLa-luc).

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

"this compound" stock solution (10 mM in DMSO).

-

Recombinant human TNF-α (10 µg/mL stock).

-

Luciferase Assay System (e.g., Promega).

-

White, clear-bottom 96-well plates.

Procedure:

-

Cell Seeding: Seed HeLa-luc cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of "this compound" in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 1 hour.

-

Stimulation: Add 10 µL of TNF-α to each well to a final concentration of 10 ng/mL. Do not add TNF-α to negative control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading:

-

Remove media and wash cells once with 100 µL of PBS.

-

Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.

-

Add 100 µL of luciferase assay reagent to each well.

-

Immediately measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings of treated wells to the TNF-α stimulated vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀.

Protocol 2: Western Blot for Phospho-IκBα

This protocol assesses the ability of "this compound" to inhibit TNF-α-induced phosphorylation of IκBα.

Materials:

-

A549 or similar responsive cell line.

-

6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

ECL Western Blotting Substrate.

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates. At 80-90% confluency, starve the cells in serum-free media for 4 hours.

-

Inhibition: Pre-treat cells with "this compound" (e.g., at 0.1, 0.5, 1.0 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 15 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-IκBα, 1:1000) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe for total IκBα and β-actin to ensure equal loading. Quantify band intensities to determine the reduction in IκBα phosphorylation.

Experimental Workflow Diagram

Caption: A general workflow for validating a novel molecular probe.

References

- 1. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: "Filic-3-en-25-al" for Target Identification Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Filic-3-en-25-al" is a novel natural product with demonstrated bioactive properties in preliminary screenings. To elucidate its mechanism of action and identify its molecular targets, a systematic target deconvolution strategy is essential. Understanding the specific cellular components with which "this compound" interacts is a critical step in the drug discovery and development process.[1][2] These application notes provide a comprehensive overview and detailed protocols for the target identification of "this compound" using a chemical proteomics approach. The methodologies described herein are designed to be adaptable for other bioactive small molecules.

The primary strategy outlined involves the synthesis of a "this compound"-derived chemical probe to facilitate the capture and subsequent identification of its binding proteins from cellular lysates. This compound-centered chemical proteomics (CCCP) approach is a robust method for isolating target proteins based on their affinity for the natural product.[1]

Experimental Workflow for Target Identification

The overall workflow for identifying the cellular targets of "this compound" is a multi-step process that begins with probe synthesis and culminates in target validation.

Caption: A general workflow for the target identification of "this compound".

Quantitative Data Summary

Table 1: Hypothetical Mass Spectrometry Results for "this compound" Binding Proteins

| Protein ID (Uniprot) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (vs. Control) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 25 | 15.2 | <0.001 |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 18 | 12.8 | <0.001 |

| Q06830 | MAPK1 | Mitogen-activated protein kinase 1 | 15 | 9.5 | <0.005 |

| P27361 | MTOR | Serine/threonine-protein kinase mTOR | 12 | 8.1 | <0.01 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 10 | 7.3 | <0.01 |

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Validation Data

| Target Protein | KD (nM) | ka (1/Ms) | kd (1/s) |

| p53 | 50 | 2.5 x 105 | 1.25 x 10-2 |

| HSP90 | 120 | 1.8 x 105 | 2.16 x 10-2 |

| MAPK1 (ERK2) | 250 | 1.1 x 105 | 2.75 x 10-2 |

| mTOR | 300 | 9.0 x 104 | 2.70 x 10-2 |

| AKT1 | 450 | 7.5 x 104 | 3.38 x 10-2 |

Experimental Protocols

Protocol 1: Synthesis and Immobilization of "this compound" Affinity Probe

This protocol describes the chemical modification of "this compound" to introduce a linker for immobilization on a solid support.

Materials:

-

"this compound"

-

Linker with a reactive group (e.g., N-hydroxysuccinimide ester)

-

Sepharose beads (or other suitable solid support)

-

Organic solvents (e.g., DMSO, DMF)

-

Reaction vials

-

Rotary evaporator

Methodology:

-

Probe Synthesis:

-

Dissolve "this compound" in an appropriate organic solvent.

-

Add the linker molecule in a 1:1.2 molar ratio.

-

Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the "this compound"-linker conjugate using column chromatography.

-

Confirm the structure and purity of the probe using NMR and mass spectrometry.

-

-

Immobilization:

-

Wash the Sepharose beads with the coupling buffer.

-

Add the purified "this compound" probe to the bead slurry.

-

Incubate the mixture overnight at 4°C with gentle rotation.

-

Wash the beads extensively to remove any unbound probe.

-

Block any remaining active sites on the beads by incubating with a quenching agent (e.g., ethanolamine).

-

Protocol 2: Affinity Chromatography for Target Protein Isolation

This protocol details the use of the immobilized "this compound" probe to capture binding proteins from a cell lysate.

Materials:

-

"this compound"-immobilized beads

-

Control beads (without the probe)

-

Cell lysate from the desired cell line or tissue

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer

-

Elution buffer (e.g., high salt, low pH, or a solution of free "this compound")

-

Microcentrifuge tubes

Methodology:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Affinity Purification:

-

Incubate the cell lysate with the "this compound"-immobilized beads (and control beads in a separate tube) for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer to the beads to release the bound proteins.

-

Incubate for 15-30 minutes at room temperature.

-

Centrifuge and collect the supernatant containing the eluted proteins.

-

Protocol 3: Protein Identification by Mass Spectrometry

This protocol provides a general outline for identifying the proteins isolated through affinity chromatography.

Materials:

-

Eluted protein sample

-

SDS-PAGE gel and running buffer

-

Coomassie blue stain

-

In-gel digestion kit (containing trypsin)

-

LC-MS/MS system

Methodology:

-

SDS-PAGE:

-

Resolve the eluted proteins on an SDS-PAGE gel.

-

Stain the gel with Coomassie blue to visualize the protein bands.

-

-

In-Gel Digestion:

-

Excise the protein bands of interest from the gel.

-

Destain and dehydrate the gel pieces.

-

Perform in-gel digestion with trypsin to generate peptides.

-

-

LC-MS/MS Analysis:

-

Extract the peptides from the gel pieces.

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

-